molecular formula C20H30Cl2N2 B2534445 (R,R)-Bis-(mesityl)ethylenediamine dihydrochloride CAS No. 1301706-47-7

(R,R)-Bis-(mesityl)ethylenediamine dihydrochloride

Cat. No.: B2534445
CAS No.: 1301706-47-7
M. Wt: 369.37
InChI Key: HSFKFAWYBTVLDG-WUMQWIPTSA-N
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Description

(R,R)-Bis-(mesityl)ethylenediamine dihydrochloride is a chiral diamine compound that features two mesityl groups attached to an ethylenediamine backbone. This compound is of significant interest in the field of asymmetric synthesis and catalysis due to its chiral properties and ability to form stable complexes with various metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-Bis-(mesityl)ethylenediamine dihydrochloride typically involves the following steps:

    Acylation: The starting material, nitroaniline, is acylated with chloroacetyl chloride.

    Finkelstein Displacement: The acylated product undergoes Finkelstein displacement by iodide.

    Coupling: The iodide product is then coupled with mesitylamine.

    Reduction: The amide carbonyl group is reduced using borane dimethyl sulfide complex (BH3·S(CH3)2).

    Cyclization: Finally, an imidazoline ring is constructed by reacting with trimethyl orthoformate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically follows similar steps as described above, with optimizations for large-scale production, such as using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(R,R)-Bis-(mesityl)ethylenediamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolinium salts.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The mesityl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include imidazolinium salts, amine derivatives, and substituted mesityl compounds.

Scientific Research Applications

(R,R)-Bis-(mesityl)ethylenediamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound is studied for its potential in drug development due to its ability to form stable complexes with biologically relevant metals.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the synthesis of fine chemicals and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of (R,R)-Bis-(mesityl)ethylenediamine dihydrochloride involves its ability to form stable complexes with metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenyl-1,2-ethylenediamine: Another chiral diamine used in asymmetric synthesis.

    N-Mesityl substituted imidazolium salts: Used in similar catalytic applications.

Uniqueness

(R,R)-Bis-(mesityl)ethylenediamine dihydrochloride is unique due to its specific chiral configuration and the presence of mesityl groups, which provide steric hindrance and electronic effects that enhance its catalytic properties compared to other similar compounds .

Properties

IUPAC Name

(1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2.2ClH/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6;;/h7-10,19-20H,21-22H2,1-6H3;2*1H/t19-,20-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFKFAWYBTVLDG-WUMQWIPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@H]([C@@H](C2=C(C=C(C=C2C)C)C)N)N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301706-47-7
Record name (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine Dihydrochloride
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